molecular formula C15H12F3NO4 B150293 (+/-)-Fluazifop-d4 CAS No. 127893-33-8

(+/-)-Fluazifop-d4

Cat. No.: B150293
CAS No.: 127893-33-8
M. Wt: 331.28 g/mol
InChI Key: YUVKUEAFAVKILW-LNFUJOGGSA-N
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Description

(+/-)-Fluazifop-d4, also known as this compound, is a useful research compound. Its molecular formula is C15H12F3NO4 and its molecular weight is 331.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Novel synthetic routes have been developed for pyridine and quinoline derivatives, including those with trifluoromethyl groups, showcasing the versatility of pyridine-based compounds in organic synthesis and their potential applications in developing new materials and chemicals (Cottet et al., 2003).
  • Research on the synthesis of functionalized pyridines has been conducted, highlighting the role of pyridine derivatives in the synthesis of complex molecules and their potential applications in various fields of chemistry and material science (Schmidt et al., 2006).

Catalytic Activities

  • N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes have been synthesized and shown to have effective catalytic activities in the arylation of (benzo)oxazoles with aryl bromides, suggesting the potential of pyridine derivatives in catalysis and their application in organic synthesis (Chen & Yang, 2018).

Biological and Antimicrobial Activities

  • The antimicrobial evaluation of new synthesized pyridine nucleosides has been studied under solvent-free conditions, indicating the potential of pyridine derivatives in developing new antimicrobial agents (Rateb et al., 2013).
  • Pyridine derivatives have been investigated as efficient additives in bromide/tribromide electrolyte for dye-sensitized solar cells, showcasing their potential in enhancing the performance of solar cells and their application in renewable energy technologies (Bagheri et al., 2015).

Safety and Hazards

While specific safety and hazard information for this compound is not available, general safety measures for handling chemicals should be followed. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The demand for Trifluoromethylpyridine (TFMP) derivatives, which this compound is a part of, has been increasing steadily in the last 30 years . They have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the study and development of such compounds are likely to continue in the future.

Properties

IUPAC Name

2-[2,3,5,6-tetradeuterio-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO4/c1-9(14(20)21)22-11-3-5-12(6-4-11)23-13-7-2-10(8-19-13)15(16,17)18/h2-9H,1H3,(H,20,21)/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVKUEAFAVKILW-LNFUJOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1OC2=NC=C(C=C2)C(F)(F)F)[2H])[2H])OC(C)C(=O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

100.0 g (0.92 mol) of (RS)-(+)-2-chloropropionic acid are added to the solution of 192.0 g (0.75 mol) of 4-(5-trifluoromethyl-2-pyridyloxy)phenol in 900 g (about 1050 ml) of xylene. The temperature of the reaction mixture is elevated to 80° C. and 78.0 g (1.95 mol) of sodium hydroxide dissolved in water are added dropwise under such a reduced pressure (about 36 kPa) that the mixture boils at 90° C. The water formed in the reaction is continuously distilled off while maintaining the boiling temperature at 90° C. After the addition, the reaction mixture is stirred at 90° C. for additional 15 minutes, then the reduced pressure is ceased. After adding 300 ml of water to the mixture and stirring at 85° C. for 10 minutes, it is acidified by adding phosphoric acid and the phases are separated. The xylene layer is dried, treated with activated charcoal and finally evaporated to dryness.
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